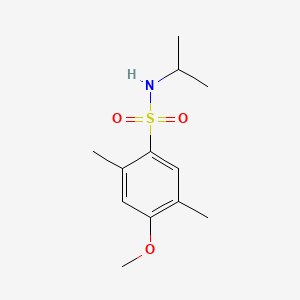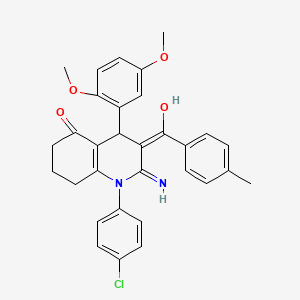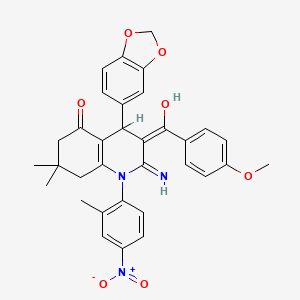![molecular formula C12H13IN2O3 B13378612 Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13378612.png)
Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate is an organic compound with the molecular formula C12H13IN2O3 It is a derivative of hydrazone and is characterized by the presence of an iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-iodophenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
Starting Materials: Ethyl acetoacetate and 4-iodophenylhydrazine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base like sodium acetate.
Procedure: The reactants are mixed and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The iodophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[(4-bromophenyl)hydrazono]-3-oxobutanoate
- Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate
- Ethyl 2-[(4-fluorophenyl)hydrazono]-3-oxobutanoate
Uniqueness
Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. The iodine atom increases the compound’s molecular weight and enhances its reactivity compared to its bromine, chlorine, and fluorine analogs.
Propriétés
Formule moléculaire |
C12H13IN2O3 |
|---|---|
Poids moléculaire |
360.15 g/mol |
Nom IUPAC |
ethyl (Z)-3-hydroxy-2-[(4-iodophenyl)diazenyl]but-2-enoate |
InChI |
InChI=1S/C12H13IN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3/b11-8-,15-14? |
Clé InChI |
JRLCXCULCXAOHJ-VXMQHADHSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)I |
SMILES canonique |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378537.png)

![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13378546.png)
![(5E)-2-(4-methylanilino)-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378552.png)
![2-[4-[(E)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B13378558.png)

![(5E)-2-(5-chloro-2-methylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378572.png)
![2-(3-chloro-2-methylphenyl)-4-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B13378575.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378579.png)
![2-[(4-Ethoxyphenyl)diazenyl]-4-isopropylphenol](/img/structure/B13378597.png)
![2-(4-bromophenyl)-4-{[(1-{4-nitrophenyl}-3,5-dimethyl-1H-pyrazol-4-yl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13378600.png)


